molecular formula C13H11N3O4S2 B2752229 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide CAS No. 500119-48-2

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide

Cat. No.: B2752229
CAS No.: 500119-48-2
M. Wt: 337.37
InChI Key: LUUDSUOIJAPWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide” is a chemical compound with the molecular formula C13H11N3O4S2. It has an average mass of 337.374 Da and a mono-isotopic mass of 337.019104 Da .


Synthesis Analysis

The synthesis of benzothiazoles, which are a class of compounds that “this compound” belongs to, involves several methods. One method involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method involves a condensation of 2-aminothiophenol with aldehydes in DMF .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H11N3O4S/c17-14(18)9-5-7-10(8-6-9)15-13-11-3-1-2-4-12(11)21(19,20)16-13/h1-8H,(H,15,16)(H,17,18) .


Chemical Reactions Analysis

The chemical reactions involving benzothiazoles are diverse. For instance, Dess-Martin periodinane (DMP) efficiently mediates the intramolecular cyclization of phenolic azomethines at ambient temperature leading to substituted benzoxazoles and benzothiazoles .

Scientific Research Applications

Gastroprotective Properties

Research has shown that derivatives of benzothiazole, such as ebrotidine, exhibit significant gastroprotective properties. These properties are attributed to the drug's ability to enhance the physicochemical characteristics of the mucus gel, which include increased dimension, viscosity, hydrophobicity, and hydrogen ion retardation capacity. Such improvements are directly related to the drug's capability to promote the synthesis and secretion of components crucial for gastric mucus, thereby facilitating mucosal repair and integrity maintenance. This makes it a potential candidate for treating ulcer disease (Slomiany, Piotrowski, & Slomiany, 1997).

Therapeutic Potential in Various Diseases

Benzothiazole and its derivatives have been recognized for their broad spectrum of therapeutic potentials. These compounds exhibit antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and notably, anticancer activities. The structure of benzothiazole enables it to serve as a ligand for various biomolecules, making it a focal point for medicinal chemists aiming to develop new therapies for respective ailments. The pharmaceutical applications of benzothiazole derivatives, especially in the context of cancer treatment, highlight the compound's significance in drug discovery (Kamal, Hussaini, & Malik, 2015).

Anticancer and Antimicrobial Activities

The benzothiazole scaffold has been extensively explored for its anticancer and antimicrobial activities. These activities are due to the scaffold's ability to inhibit various enzymes and receptors essential for the survival of cancer cells and microbes. Research into benzothiazole derivatives has opened up new avenues for the development of chemotherapeutic agents, underscoring the compound's utility in creating effective treatments for cancer and microbial infections (Keri, Patil, Patil, & Budagumpi, 2015).

Properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c14-21(17,18)10-7-5-9(6-8-10)15-13-11-3-1-2-4-12(11)22(19,20)16-13/h1-8H,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUDSUOIJAPWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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